6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
Description
6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a sulfonyl-piperidine substituent at the 3-position and a methyl group at the 6-position of the chromen-2-one backbone. Coumarins are a class of heterocyclic compounds with diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-methyl-3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-14-13(8-11)9-15(16(18)21-14)22(19,20)17-7-3-4-12(2)10-17/h5-6,8-9,12H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUZVEYHECLQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group can be introduced by reacting the chromen-2-one derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction of the sulfonylated chromen-2-one with 3-methylpiperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to modify the chromen-2-one core or the piperidine moiety.
Substitution: Nucleophilic substitution reactions can be performed to replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Structural Analogs
The following table compares 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one with structurally related coumarins and heterocyclic derivatives:
Biological Activity
6-Methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a novel compound within the class of chromen-2-one derivatives. Its unique structural features, including a sulfonyl group attached to a piperidine moiety, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and existing research findings.
The molecular formula for this compound is C18H23NO4S, with a molecular weight of 357.44 g/mol. It exhibits a melting point of 225-227 °C and is soluble in solvents such as dimethyl sulfoxide and acetonitrile.
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4S |
| Molecular Weight | 357.44 g/mol |
| Melting Point | 225-227 °C |
| Solubility | DMSO, Acetonitrile |
While specific mechanisms for this compound remain under investigation, preliminary studies indicate that it may selectively inhibit p38α and p38β MAPK pathways. These pathways are crucial in mediating inflammatory responses and cellular stress. The presence of the piperidinyl sulfonyl group may enhance its binding affinity to these targets, suggesting a role in modulating various biological processes.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. In preclinical models, the compound has demonstrated significant inhibition of pro-inflammatory cytokines and markers associated with inflammatory diseases.
Antioxidant Activity
The antioxidant capabilities of this compound have also been evaluated. Studies indicate that it can scavenge free radicals, thus potentially reducing oxidative stress in cellular environments. This property may contribute to its therapeutic potential in conditions characterized by oxidative damage.
Anticancer Potential
The anticancer activity of chromenone derivatives is well-documented, and initial findings suggest that this compound may exhibit similar effects. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain breast cancer cell lines . Further research is needed to elucidate its efficacy across various cancer types.
Toxicity and Safety Profile
Toxicological assessments indicate that this compound is well-tolerated at therapeutic doses. No significant adverse effects have been reported in preclinical studies, suggesting a favorable safety profile for potential therapeutic applications.
Future Directions
Despite its promising biological activities, challenges such as poor solubility and bioavailability need to be addressed. Future research should focus on:
- Formulation Optimization: Developing more effective delivery systems to enhance bioavailability.
- Clinical Trials: Conducting rigorous clinical studies to validate efficacy and safety in humans.
- Mechanistic Studies: Further elucidating the molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
